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molecular formula C9H10Br2O B8581327 3,5-Dibromo-2,4,6-trimethylphenol CAS No. 87025-10-3

3,5-Dibromo-2,4,6-trimethylphenol

Cat. No. B8581327
M. Wt: 293.98 g/mol
InChI Key: DEMXNIAFOAEFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740636

Procedure details

The temperature is increased to 70° C.-75° C., and a solution is obtained. The solution is held at 70° C.-75° C. for 3 hours. The unreacted bromine is removed by distillation with the aid of 1 liter of carbon tetrachloride. When 1 liter of solvent remains with the product, the solution is cooled to 25° C. The light brown solid which is obtained is filtered and is dried under vacuum for 5 hours. A yield of 250 g (67 percent) is obtained, which analysis by gas chromatography shows to be 97 percent tribromomesitol and 3 percent dibromomesitol. The product has a melting point of 144° C.-146° C. and has the following proton nuclear magnetic resonance spectrum (CDCl3), δ: 2.30 (s, 6H), 4.90 (s, 2H), which is consistent with the structure of the product.
Name
tribromomesitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]C(Br)(Br)C1C=C(C)C(O)=C(C)C=1.[Br:14][C:15]1[C:20]([CH3:21])=[C:19]([OH:22])[C:18]([CH3:23])=[C:17]([Br:24])[C:16]=1[CH3:25]>>[Br:1][CH2:25][C:16]1[C:15]([Br:14])=[C:20]([CH3:21])[C:19]([OH:22])=[C:18]([CH3:23])[C:17]=1[Br:24]

Inputs

Step One
Name
tribromomesitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=1C=C(C(=C(C1)C)O)C)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1C)O)C)Br)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased to 70° C.-75° C.
CUSTOM
Type
CUSTOM
Details
a solution is obtained
CUSTOM
Type
CUSTOM
Details
The unreacted bromine is removed by distillation with the aid of 1 liter of carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The light brown solid which is obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
is dried under vacuum for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
A yield of 250 g (67 percent) is obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCC1=C(C(=C(C(=C1Br)C)O)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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